![molecular formula C10H11NO3 B2992257 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2174001-35-3](/img/structure/B2992257.png)

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 2174001-35-3 . It has a molecular weight of 193.2 . The compound is typically stored at room temperature and is available in powder form .

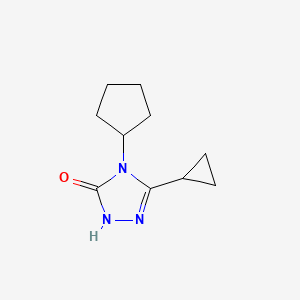

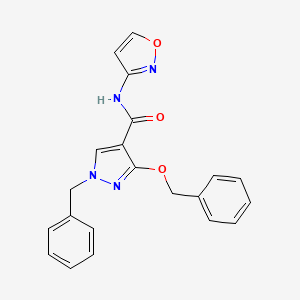

Molecular Structure Analysis

The IUPAC name for this compound is 1-(oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid . The InChI code is 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Scientific Research Applications

Core Structures in Biological Activities

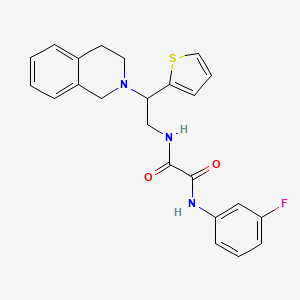

Bicyclic compounds, including structures related to "1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid," are recognized for their diverse biological activities. These compounds have been utilized as conformationally locked analogues of nucleoside building blocks and have found application in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Notably, methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, constituents of potent antibiotics, illustrate the significance of these core structures in designing bioactive molecules (Jimeno et al., 2011).

Triazole-based Scaffolds in Peptidomimetics

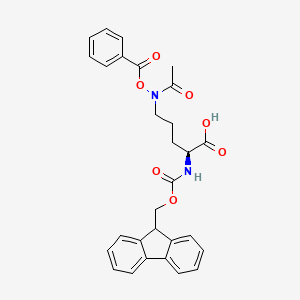

5-Amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound of interest, serves as a foundation for creating peptidomimetics and biologically active compounds based on the triazole scaffold. Overcoming the Dimroth rearrangement challenge, a ruthenium-catalyzed cycloaddition method has been developed, enabling the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors (Ferrini et al., 2015).

Mesoionic Carbenes (MICs) in Catalysis and Material Science

1 H-1,2,3-Triazol-5-ylidenes, related to the oxazolyl bicyclic structure, represent a class of stable cyclic carbenes known as mesoionic carbenes (MICs). These compounds have been successfully applied in various catalytic transformations and material science, highlighting their utility in synthesizing efficient catalysts and photosensitizers based on transition metals (Guisado‐Barrios et al., 2018).

Synthesis and Characterization of Alicyclic Polymers

Alicyclic polymers based on cycloaliphatic co- and terpolymers, including derivatives related to "this compound," have been developed for 193 nm photoresist materials. These polymers, synthesized via free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, showcase the material science applications of such bicyclic structures (Okoroanyanwu et al., 1998).

Heterocyclic Compounds in Antimicrobial Applications

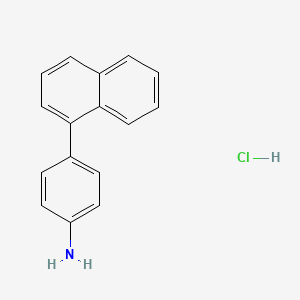

Chemically modified chitosan biopolymers incorporating heterocyclic compounds, akin to "this compound," have demonstrated significant antimicrobial activities. The modification with heterocyclic moieties enhances the biopolymers' efficacy against various bacterial and fungal strains, underscoring the importance of such structures in developing antimicrobial agents (Azmy et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPYORHQKTTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2992182.png)

![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)

![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)